2-Chloro-4-methylbenzothiazole
Overview
Description
2-Chloro-4-methylbenzothiazole is an organic compound with the molecular formula C8H6ClNS. It is a member of the benzothiazole family, which consists of a benzene ring fused to a thiazole ring. This compound is known for its applications in various fields, including medicinal chemistry, due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methylbenzothiazole typically involves the cyclization of 2-aminothiophenol with chloroacetyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like hydrochloric acid or sulfuric acid.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methylbenzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form 2-methylbenzothiazole.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in solvents such as dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 2-amino-4-methylbenzothiazole or 2-thio-4-methylbenzothiazole.
Oxidation: Formation of this compound-5-carboxylic acid.
Reduction: Formation of 2-methylbenzothiazole.
Scientific Research Applications
2-Chloro-4-methylbenzothiazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as antimicrobial agents.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-4-methylbenzothiazole involves its interaction with various molecular targets. For instance, its antibacterial activity is attributed to the inhibition of enzymes such as dihydroorotase and DNA gyrase. These enzymes are crucial for bacterial DNA replication and cell wall synthesis. By inhibiting these enzymes, this compound disrupts bacterial growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzothiazole: Lacks the chlorine substituent, making it less reactive in substitution reactions.
2-Chlorobenzothiazole: Lacks the methyl group, affecting its overall reactivity and applications.
4-Methylbenzothiazole: Lacks the chlorine substituent, altering its chemical properties and reactivity.
Uniqueness
2-Chloro-4-methylbenzothiazole is unique due to the presence of both chlorine and methyl substituents on the benzothiazole ring. This combination enhances its reactivity in various chemical reactions and broadens its range of applications in scientific research and industry .
Properties
IUPAC Name |
2-chloro-4-methyl-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c1-5-3-2-4-6-7(5)10-8(9)11-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNLRPVNVRAELQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365944 | |
Record name | 2-Chloro-4-methylbenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3622-32-0 | |
Record name | 2-Chloro-4-methylbenzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3622-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-methylbenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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